molecular formula C14H14N6S B7462166 1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole

1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole

Cat. No. B7462166
M. Wt: 298.37 g/mol
InChI Key: ZQWQCEWNZIEOOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole is a chemical compound that has been the subject of much scientific research in recent years. It is a tetrazole derivative that has shown promise as a potential therapeutic agent in a number of different fields. In

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in the development and progression of various diseases. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the development of inflammation and cancer.
Biochemical and Physiological Effects:
1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models. In addition, it has been shown to have antimicrobial activity against a number of different bacterial and fungal species.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole is its broad range of potential therapeutic applications. It has been shown to have activity against a number of different diseases, which makes it a promising candidate for further research. However, one of the limitations of this compound is its potential toxicity. Further research is needed to determine the optimal dosage and administration route to minimize any potential side effects.

Future Directions

There are a number of different future directions for research on 1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole. One potential area of research is the development of new synthetic methods to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a treatment for specific diseases, such as cancer or Alzheimer's disease. Finally, further research is needed to determine the optimal dosage and administration route to minimize any potential side effects.

Synthesis Methods

The synthesis of 1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole can be achieved through a number of different methods. One of the most common methods is the reaction of cyclopropylamine with 4-phenyl-1H-pyrazole-3-carbaldehyde to form the corresponding imine. This imine is then reacted with sodium azide to form the tetrazole ring. The final step involves the reduction of the sulfide group with sodium borohydride to form the desired compound.

Scientific Research Applications

1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole has been the subject of much scientific research due to its potential therapeutic applications. It has been shown to have activity against a number of different diseases, including cancer, inflammation, and neurological disorders. In addition, it has been studied as a potential treatment for bacterial and fungal infections.

properties

IUPAC Name

1-cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N6S/c1-2-4-12(5-3-1)19-9-11(8-15-19)10-21-14-16-17-18-20(14)13-6-7-13/h1-5,8-9,13H,6-7,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWQCEWNZIEOOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN=N2)SCC3=CN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropyl-5-[(1-phenylpyrazol-4-yl)methylsulfanyl]tetrazole

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